molecular formula C6H8N4O B13477830 5-Aminopyridine-2-carbohydrazide

5-Aminopyridine-2-carbohydrazide

Katalognummer: B13477830
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: YZIKDTLBRIHEAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbohydrazide with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and oxides .

Wirkmechanismus

The mechanism by which 5-Aminopyridine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 5-Aminopyridine-2-carbohydrazide is unique due to its amino group, which enhances its reactivity and potential biological activities. The presence of the amino group allows for additional hydrogen bonding and interactions with biological targets, making it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

5-aminopyridine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,7-8H2,(H,10,11)

InChI-Schlüssel

YZIKDTLBRIHEAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1N)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.